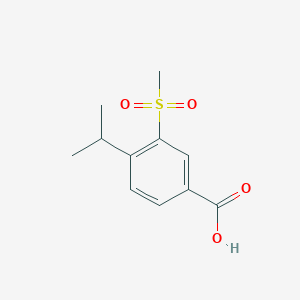

3-Methylsulfonyl-4-isopropylbenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C11H14O4S |

|---|---|

Molecular Weight |

242.29 g/mol |

IUPAC Name |

3-methylsulfonyl-4-propan-2-ylbenzoic acid |

InChI |

InChI=1S/C11H14O4S/c1-7(2)9-5-4-8(11(12)13)6-10(9)16(3,14)15/h4-7H,1-3H3,(H,12,13) |

InChI Key |

HRZUQNIFVTXJNH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=C(C=C(C=C1)C(=O)O)S(=O)(=O)C |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Potential:

Research indicates that derivatives of 3-Methylsulfonyl-4-isopropylbenzoic acid may exhibit anticancer properties. A study focusing on sulfurated compounds, including this acid, explored their ability to inhibit key signaling pathways associated with tumorigenesis, specifically targeting STAT3 and NF-kB pathways. These pathways are crucial in cancer cell survival and proliferation. The study demonstrated that certain synthesized compounds showed promising antiproliferative activity against various cancer cell lines, suggesting potential as leads for new anticancer agents .

Antimicrobial Activities:

The compound has also been investigated for its antimicrobial properties. In a broader study of sulfonamide derivatives, compounds similar to this compound were tested against a range of pathogens, including Gram-positive and Gram-negative bacteria. The results indicated significant antibacterial activity, particularly against strains such as Escherichia coli and Staphylococcus aureus, highlighting its potential for development into effective antimicrobial agents .

Polymer Science Applications

Synthesis of Functional Polymers:

this compound is utilized in the synthesis of specialized polymer materials. For instance, it can serve as a monomer or additive in the production of methacrylate polymers. These polymers have diverse applications ranging from coatings to biomedical devices due to their enhanced mechanical properties and biocompatibility . The incorporation of this compound into polymer matrices has been shown to improve oxidative stability and thermal resistance, making it suitable for advanced material applications.

Case Studies

Preparation Methods

Sulfonation with Chlorosulfonic Acid

The direct sulfonation of 4-isopropylbenzoic acid (I ) using chlorosulfonic acid introduces a sulfonyl group at the meta position. This exothermic reaction requires careful temperature modulation (0–5°C) to minimize side products like polysulfonated derivatives.

Reaction Conditions :

Reduction to Sulfinic Acid Intermediate

Sodium sulfite in alkaline media reduces the chlorosulfonyl group to sulfinic acid (III ), a critical step for subsequent methylation. Excess NaOH (3.0 equiv.) ensures complete deprotonation, while maintaining pH > 10 prevents premature oxidation.

Optimization :

Methylation with Methyl Iodide

Methylation of III using methyl iodide in dimethylacetamide (DMAc) introduces the methylsulfonyl group. Catalytic KI enhances reactivity via a nucleophilic substitution mechanism.

Key Data :

| Parameter | Value |

|---|---|

| Methyl iodide | 1.2 equiv. |

| Temperature | 60°C, 6 h |

| Yield | 82–86% |

Post-reaction hydrolysis with NaOH in methanol/water (1:1) yields the final product (V ) with >99% purity.

Oxidative Functionalization of Pre-Sulfonated Intermediates

Nickel-Catalyzed Coupling of 4-Bromobenzoate

Methyl 4-bromobenzoate undergoes nickel-catalyzed reductive coupling with bromopentane to form 4-cyclopentylbenzoate, which is subsequently sulfonated. This method avoids direct handling of chlorosulfonic acid but requires specialized catalysts.

Reaction Highlights :

Sulfonation and Azidation

Post-coupling sulfonation with chlorosulfonic acid, followed by azide substitution, produces intermediates amenable to methylation. For example, methyl 3-(azidosulfonyl)-4-isopropylbenzoate (VI ) is reduced and methylated to V .

Critical Step :

Multi-Step Coupling Reactions

Cross-Coupling with Isopropyl Metal Compounds

EP3162786NWB1 describes a palladium-catalyzed cross-coupling between 4-bromo-3-methylphenol and isopropyl zinc bromide. While primarily for thymol synthesis, analogous routes can functionalize the aromatic ring with sulfonyl groups post-coupling.

Advantages :

Borane-Mediated Reduction

A less common approach involves reducing 3-(methylsulfonyl)-4-isopropylbenzoyl chloride (VII ) with borane-THF to the alcohol, followed by re-oxidation. This method is limited by over-reduction risks but offers an alternative for acid-sensitive substrates.

Conditions :

-

Borane-THF (2.0 equiv.) at 0°C, warming to 20°C over 2 h.

-

Yield : 77% of 3-(methylsulfonyl)-4-isopropylbenzyl alcohol.

Comparative Analysis of Methods

Efficiency and Scalability

| Method | Avg. Yield | Scalability | Cost Efficiency |

|---|---|---|---|

| Sulfonation-Methylation | 82% | High | $$$ |

| Oxidative Functionalization | 75% | Moderate | $$$$ |

| Cross-Coupling | 94% | Low | $$$$$ |

Byproduct Management

-

Sulfonation-Methylation : Requires rigorous pH control to avoid sulfone dimerization.

-

Cross-Coupling : Pd catalyst residues necessitate post-reaction chelation.

Industrial Applications and Patents

CN1915959A highlights the use of β-pinene-derived 4-isopropylbenzoic acid as a renewable feedstock, reducing reliance on petrochemical precursors. Meanwhile, DrugFuture.com’s route (Method 1) is patented for cariporide mesilate synthesis, emphasizing its GMP compliance .

Q & A

Q. What are the primary synthetic strategies for 3-methylsulfonyl-4-isopropylbenzoic acid, and how can researchers validate intermediate purity?

Methodological Answer: The synthesis typically involves sulfonylation of 4-isopropylbenzoic acid derivatives. A common route includes:

Sulfonation : Reacting 4-isopropylbenzoic acid with methylsulfonyl chloride under basic conditions (e.g., pyridine) to introduce the sulfonyl group.

Purification : Intermediate purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients).

Validation : Purity assessment using HPLC with UV detection at 254 nm, referencing pharmacopeial methods for sulfonamide impurities .

Critical validation steps include comparing retention times with known standards and spiking experiments to confirm impurity profiles.

Q. How can researchers structurally characterize this compound using spectroscopic techniques?

Methodological Answer:

- NMR : Use - and -NMR to confirm substituent positions. The isopropyl group shows a septet (~2.9 ppm, ) and two distinct carbons (~34 ppm and ~19 ppm, ). The sulfonyl group deshields adjacent aromatic protons (downfield shift ~8.0 ppm) .

- FT-IR : Confirm sulfonyl (S=O stretch at ~1350–1300 cm) and carboxylic acid (O-H stretch ~2500–3000 cm) groups.

- Mass Spectrometry : ESI-MS in negative ion mode to observe the [M–H] peak at m/z ~256.

Q. What are the key research applications of this compound in pharmaceutical development?

Methodological Answer: The compound serves as:

- A carboxylic acid bioisostere in drug design, replacing labile groups (e.g., esters) to enhance metabolic stability.

- A sulfonyl-based enzyme inhibitor scaffold , particularly targeting proteases or kinases. Researchers should screen activity against recombinant enzymes (e.g., trypsin-like proteases) using fluorogenic substrates .

Advanced Questions

Q. How can computational tools predict feasible synthetic routes for this compound?

Methodological Answer: AI-driven platforms (e.g., Reaxys or Pistachio) analyze reaction databases to propose routes:

Retrosynthetic Analysis : Input the target structure; the tool identifies precursors like 4-isopropylbenzoic acid and methylsulfonyl chloride.

Route Optimization : Prioritize one-step reactions with high atom economy. For example, direct sulfonylation reduces side products compared to multi-step approaches .

Plausibility Scoring : Use heuristic models to rank routes by yield predictions (e.g., >70% yield for sulfonylation under anhydrous conditions).

Q. How do researchers resolve contradictions in reaction yields reported across literature?

Methodological Answer: Contradictions often arise from:

- Reagent Purity : Impurities in methylsulfonyl chloride (e.g., hydrolyzed byproducts) reduce yields. Validate reagent purity via -NMR before use.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) may stabilize intermediates but increase side reactions. Compare yields in DMF vs. dichloromethane .

- Temperature Control : Exothermic sulfonylation requires strict temperature moderation (0–5°C). Use a jacketed reactor for reproducibility.

Q. What advanced analytical methods are recommended for impurity profiling?

Methodological Answer:

- HPLC-DAD/MS : Use a C18 column (5 µm, 250 × 4.6 mm) with gradient elution (0.1% formic acid in acetonitrile/water). Detect sulfonic acid byproducts (e.g., over-sulfonated isomers) via characteristic UV spectra (λ~210 nm) and confirm with high-resolution MS .

- Chiral Chromatography : Resolve stereochemical impurities (e.g., R/S sulfoxide byproducts) using chiral columns (e.g., Chiralpak IA) and hexane/isopropanol mobile phases .

Q. How can salt formation improve the crystallinity of this compound?

Methodological Answer:

- Counterion Screening : Test alkali (e.g., sodium) or ammonium salts. Sodium salts often yield stable crystals due to strong ion-dipole interactions.

- Crystallization Solvents : Use ethanol/water mixtures (70:30 v/v) at 4°C. Monitor crystal growth via polarized light microscopy to assess polymorphic forms .

Comparative Research Questions

Q. How does the sulfonyl group in this compound influence its reactivity compared to chloro or methoxy analogs?

Methodological Answer:

- Electrophilicity : The sulfonyl group is electron-withdrawing, activating the aromatic ring for nucleophilic substitution at the para position. Compare reaction rates with 4-isopropyl-3-chlorobenzoic acid in SNAr reactions (e.g., using piperidine as a nucleophile).

- Hydrogen Bonding : Sulfonyl groups enhance solubility in polar solvents (e.g., DMSO), unlike methoxy analogs. Conduct solubility tests in DMSO, ethanol, and hexane .

Q. What are the limitations of using this compound in high-temperature reactions?

Methodological Answer:

- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition onset at ~230°C. Avoid reactions above 200°C to prevent sulfone group degradation.

- Alternative Strategies : For high-temperature needs (e.g., Suzuki coupling), protect the carboxylic acid as a methyl ester, then hydrolyze post-reaction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.